4-((tert-butyldiphenylsilyloxy)methyl)-3-tosyl-3-aza-bicyclo[4.1.0]heptane
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Overview
Description
4-((tert-butyldiphenylsilyloxy)methyl)-3-tosyl-3-aza-bicyclo[4.1.0]heptane is a complex organic compound characterized by its unique bicyclic structure. This compound contains a total of 60 bonds, including 29 non-hydrogen bonds, 12 multiple bonds, and 12 aromatic bonds . It also features a three-membered ring, three six-membered rings, a seven-membered ring, and a secondary amine group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((tert-butyldiphenylsilyloxy)methyl)-3-tosyl-3-aza-bicyclo[4.1.0]heptane involves multiple steps, starting with the formation of the bicyclic core. The tert-butyldiphenylsilyl group is introduced to protect the hydroxyl group during the reaction. The tosyl group is added to enhance the stability and reactivity of the compound. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-((tert-butyldiphenylsilyloxy)methyl)-3-tosyl-3-aza-bicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tosyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
4-((tert-butyldiphenylsilyloxy)methyl)-3-tosyl-3-aza-bicyclo[4.1.0]heptane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((tert-butyldiphenylsilyloxy)methyl)-3-tosyl-3-aza-bicyclo[4.1.0]heptane involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites, inhibiting or modulating their activity. The tert-butyldiphenylsilyl and tosyl groups enhance the compound’s stability and reactivity, facilitating its interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
4-(((Tert-butyldiphenylsilyl)oxy)methyl)-3-azabicyclo[4.1.0]heptane: Lacks the tosyl group, making it less reactive.
4-(((Tert-butyldiphenylsilyl)oxy)methyl)-3-tosyl-3-azabicyclo[3.1.0]hexane: Contains a different bicyclic core, affecting its reactivity and stability.
Uniqueness
4-((tert-butyldiphenylsilyloxy)methyl)-3-tosyl-3-aza-bicyclo[4.1.0]heptane is unique due to its combination of the tert-butyldiphenylsilyl and tosyl groups, which enhance its stability and reactivity. Its bicyclic structure also provides a rigid framework, making it a valuable building block in organic synthesis .
Properties
Molecular Formula |
C30H37NO3SSi |
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Molecular Weight |
519.8 g/mol |
IUPAC Name |
tert-butyl-[[3-(4-methylphenyl)sulfonyl-3-azabicyclo[4.1.0]heptan-4-yl]methoxy]-diphenylsilane |
InChI |
InChI=1S/C30H37NO3SSi/c1-23-15-17-27(18-16-23)35(32,33)31-21-25-19-24(25)20-26(31)22-34-36(30(2,3)4,28-11-7-5-8-12-28)29-13-9-6-10-14-29/h5-18,24-26H,19-22H2,1-4H3 |
InChI Key |
FQIFHSIMZNFLDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3CC3CC2CO[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C |
Origin of Product |
United States |
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